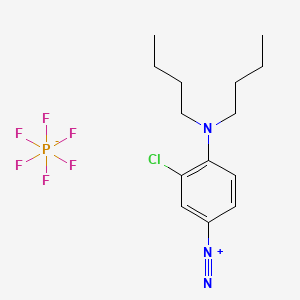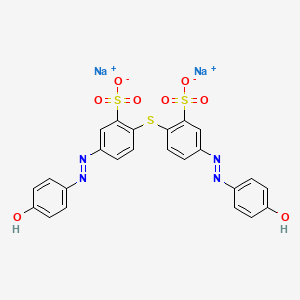
3-Chloro-4-(dibutylamino)benzenediazonium hexafluorophosphate(1-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-(dibutylamino)benzenediazonium hexafluorophosphate(1-) is a chemical compound with the molecular formula C14H21ClN3.F6P and a molecular weight of 411.754 g/mol . This compound belongs to the class of diazonium salts, which are known for their versatility in organic synthesis and various industrial applications.
準備方法
The synthesis of 3-Chloro-4-(dibutylamino)benzenediazonium hexafluorophosphate(1-) typically involves the diazotization of 3-chloro-4-(dibutylamino)aniline. The process includes the following steps:
Diazotization: The aniline derivative is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Precipitation: The resulting diazonium salt is then precipitated as the hexafluorophosphate salt by adding hexafluorophosphoric acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
化学反応の分析
3-Chloro-4-(dibutylamino)benzenediazonium hexafluorophosphate(1-) undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, cyanides, or hydroxides, leading to the formation of substituted aromatic compounds.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols or aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common reagents used in these reactions include sodium nitrite, hydrochloric acid, hexafluorophosphoric acid, and various nucleophiles.
科学的研究の応用
3-Chloro-4-(dibutylamino)benzenediazonium hexafluorophosphate(1-) has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Material Science: The compound is utilized in the preparation of advanced materials with specific properties, such as conductive polymers and nanomaterials.
Biological Studies: It serves as a reagent in biochemical assays and studies involving enzyme inhibition and protein labeling.
作用機序
The mechanism of action of 3-Chloro-4-(dibutylamino)benzenediazonium hexafluorophosphate(1-) involves the formation of reactive intermediates during its chemical reactions. The diazonium group is highly reactive and can undergo substitution or coupling reactions, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or coupling partner .
類似化合物との比較
3-Chloro-4-(dibutylamino)benzenediazonium hexafluorophosphate(1-) can be compared with other diazonium salts, such as:
4-Nitrobenzenediazonium tetrafluoroborate: Used in the synthesis of azo dyes and pigments.
2,4-Dichlorobenzenediazonium chloride: Employed in the preparation of herbicides and pharmaceuticals.
4-Methoxybenzenediazonium sulfate: Utilized in the synthesis of aromatic ethers and other organic compounds.
The uniqueness of 3-Chloro-4-(dibutylamino)benzenediazonium hexafluorophosphate(1-) lies in its specific substituents, which impart distinct reactivity and properties, making it suitable for specialized applications in organic synthesis and material science.
特性
CAS番号 |
84196-01-0 |
|---|---|
分子式 |
C14H21ClF6N3P |
分子量 |
411.75 g/mol |
IUPAC名 |
3-chloro-4-(dibutylamino)benzenediazonium;hexafluorophosphate |
InChI |
InChI=1S/C14H21ClN3.F6P/c1-3-5-9-18(10-6-4-2)14-8-7-12(17-16)11-13(14)15;1-7(2,3,4,5)6/h7-8,11H,3-6,9-10H2,1-2H3;/q+1;-1 |
InChIキー |
ZQNYGOFEPONWRG-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CCCC)C1=C(C=C(C=C1)[N+]#N)Cl.F[P-](F)(F)(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















